molecular formula C25H21N2O2P B11083295 2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol

2-(Diphenyl-phosphinoyl)-4-p-tolylazo-phenol

Cat. No.: B11083295
M. Wt: 412.4 g/mol
InChI Key: COZGTYXMWYKLQH-UHFFFAOYSA-N
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Description

2-(DIPHENYLPHOSPHORYL)-4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL is an organic compound that features a phosphoryl group, a diazenyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIPHENYLPHOSPHORYL)-4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the diazenyl group: This can be achieved through the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound.

    Introduction of the phosphoryl group: This step might involve the reaction of a phenol derivative with a phosphorylating agent such as diphenylphosphoryl chloride.

    Final assembly: The intermediate compounds are then combined under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

2-(DIPHENYLPHOSPHORYL)-4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The diazenyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(DIPHENYLPHOSPHORYL)-4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL depends on its specific application. For example:

    Biological activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-(DIPHENYLPHOSPHORYL)PHENOL: Lacks the diazenyl group.

    4-[(E)-2-(4-METHYLPHENYL)-1-DIAZENYL]PHENOL: Lacks the phosphoryl group.

    2-(DIPHENYLPHOSPHORYL)-4-NITROPHENOL: Contains a nitro group instead of the diazenyl group.

Properties

Molecular Formula

C25H21N2O2P

Molecular Weight

412.4 g/mol

IUPAC Name

2-diphenylphosphoryl-4-[(4-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C25H21N2O2P/c1-19-12-14-20(15-13-19)26-27-21-16-17-24(28)25(18-21)30(29,22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-18,28H,1H3

InChI Key

COZGTYXMWYKLQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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